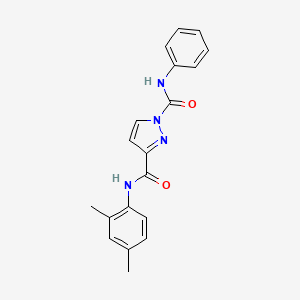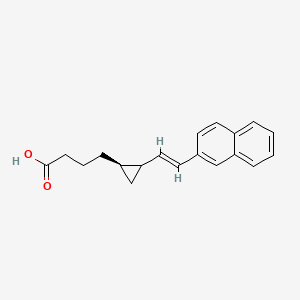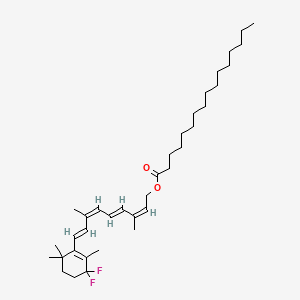
Disilicate(6-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disilicate(6-) is a silicon oxide and a silicon oxoanion.
Wissenschaftliche Forschungsanwendungen
High-Entropy Engineering of Disilicates : A study by Sun et al. (2020) developed a multicomponent rare-earth disilicate with outstanding thermal stability. This γ-type disilicate exhibits high phase stability up to around 1900°C, demonstrating the potential of high-entropy engineering in complex ceramics.
Environmental Applications : Research by Cui et al. (2017) explored sodium disilicate's role in the oxidizing Fenton process to degrade organic pollutants in wastewater treatment. This demonstrates disilicate's utility in environmental applications, particularly in water treatment processes.
Phase Stability of Disilicates : Maier, Rixecker, and Nickel (2006) investigated the phase stability regions of various disilicates at temperatures between 1300 and 1600°C. Their study, available here, highlights the importance of the ionic radius in determining the stability of disilicate polymorphs, relevant in materials science.
Lithium Disilicate in Dentistry : Lithium disilicate's use in dentistry, particularly in prosthetics, has been explored by Mobilio and Catapano (2017). This research underscores the material's significance in dental applications, especially for screw-retained implant crowns.
Corrosion Resistance of Disilicates : Wang and Liu (2009) conducted a theoretical study on the water vapor corrosion resistance of rare earth disilicates. Their research, available here, offers insights into using disilicates as coatings to protect ceramics from corrosion, especially in high-temperature environments.
Stability in Radioactive Waste Confinement : Galunin, Alba, and Vidal (2011) examined the stability of rare-earth disilicates in conditions simulating deep geological repositories for radioactive waste. Their study, found here, indicates that disilicates could contribute significantly to the confinement of radioactive wastes.
Structural Studies of Disilicates : Deng and Ibers (2005) analyzed the structure of dicerium disilicate, highlighting its crystallography and relevance in understanding rare-earth element disilicates. The study, accessible here, provides fundamental insights into the structural properties of disilicates.
Application in Luminescence : Işık et al. (2020) explored the thermoluminescence properties of lithium disilicate ceramics, which could be used in estimating doses in nuclear accidents. This research, found here, opens up new applications of disilicate(6-) in the field of radiation detection and luminescence.
Eigenschaften
Produktname |
Disilicate(6-) |
|---|---|
Molekularformel |
O7Si2-6 |
Molekulargewicht |
168.17 g/mol |
IUPAC-Name |
trioxido(trioxidosilyloxy)silane |
InChI |
InChI=1S/O7Si2/c1-8(2,3)7-9(4,5)6/q-6 |
InChI-Schlüssel |
KUDCBYUNCUYIDU-UHFFFAOYSA-N |
SMILES |
[O-][Si]([O-])([O-])O[Si]([O-])([O-])[O-] |
Kanonische SMILES |
[O-][Si]([O-])([O-])O[Si]([O-])([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



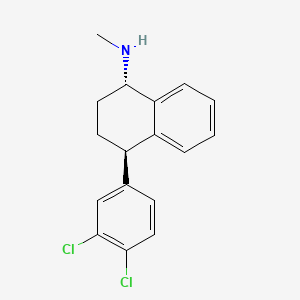
![4-methyl-N'-{[(phenylsulfanyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B1233780.png)
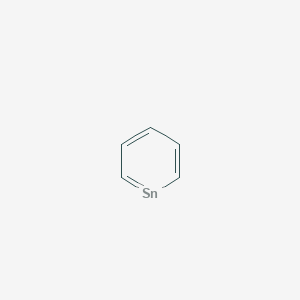
![(2R,8S)-14-Oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B1233782.png)
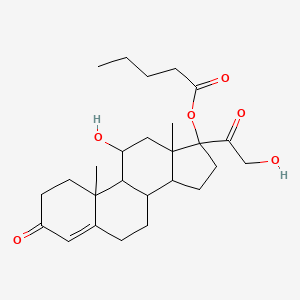
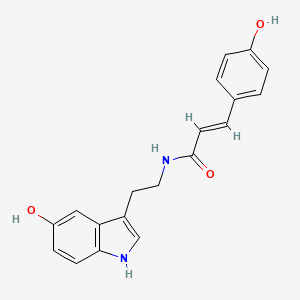

![2-Methyl-8-phenylmethoxyimidazo[1,2-a]pyrazin-3-amine;hydrate;hydrochloride](/img/structure/B1233790.png)
![[(4R,5R)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine;platinum;propanedioic acid](/img/structure/B1233791.png)
